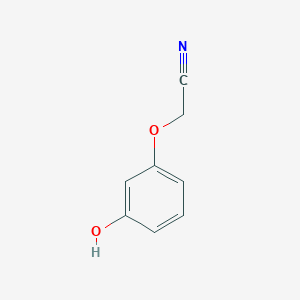

2-(3-Hydroxyphenoxy)acetonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-hydroxyphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARACIAZIFNFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Class of Aryloxyacetonitriles

Aryloxyacetonitriles are a class of organic compounds characterized by an aryloxy group (Ar-O-) attached to an acetonitrile (B52724) moiety (-CH₂CN). The aryl group can be a simple phenyl ring or a more complex aromatic system, and it can be substituted with various functional groups. The presence of the ether oxygen and the nitrile group imparts specific reactivity to these molecules.

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The aryloxy portion of the molecule also influences its chemical behavior, including its electronic properties and steric hindrance.

2-(3-Hydroxyphenoxy)acetonitrile is a specific example of an aryloxyacetonitrile where the aryl group is a 3-hydroxyphenyl substituent. The hydroxyl group (-OH) on the aromatic ring adds another layer of reactivity, allowing for further functionalization, such as etherification or esterification. This trifunctional nature—possessing a nitrile, an ether, and a hydroxyl group—makes this compound a particularly useful intermediate in organic synthesis.

Significance As a Precursor and Structural Motif in Synthetic Chemistry

Strategic Approaches for Carbon-Oxygen and Carbon-Carbon Bond Formation

The construction of the this compound molecule necessitates the formation of a crucial ether linkage (C-O bond) and the introduction of a nitrile group (C-C bond).

Etherification and Nitrile Introduction Strategies

A primary route for synthesizing the ether linkage in this compound is the Williamson ether synthesis. wikipedia.org This well-established SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of this compound, this would typically involve the reaction of a resorcinol (B1680541) derivative with a haloacetonitrile. The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, resulting in the formation of the ether and a salt byproduct. wikipedia.org For optimal results, primary alkyl halides are preferred as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgmasterorganicchemistry.com

The introduction of the nitrile group can be achieved through various methods, including the SN2 reaction of cyanide with an alkyl halide. pressbooks.pub This method is effective for extending a carbon chain. chemguide.co.uk Another approach is the dehydration of a primary amide using reagents like thionyl chloride or phosphorus(V) oxide. pressbooks.pubchemguide.co.uk

Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate these reactions, particularly in biphasic systems. crdeepjournal.orgmdma.ch PTC utilizes a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, to shuttle a reactive anion from an aqueous or solid phase to an organic phase where the reaction occurs. mdma.chptfarm.pl This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.org Solid-liquid PTC, in particular, can offer high selectivity and controllable reaction temperatures. crdeepjournal.org

| Reaction Type | Key Reagents | Mechanism | Advantages |

| Williamson Ether Synthesis | Alkoxide, Primary Alkyl Halide | SN2 | Versatile, good for asymmetrical ethers. wikipedia.org |

| Nitrile Synthesis (from halide) | Alkyl Halide, Cyanide Salt | SN2 | Extends carbon chain. pressbooks.pubchemguide.co.uk |

| Nitrile Synthesis (from amide) | Primary Amide, Dehydrating Agent | Dehydration | Alternative to halide substitution. pressbooks.pubchemguide.co.uk |

| Phase-Transfer Catalysis | Reactants in immiscible phases, Phase-Transfer Agent | Facilitated ion transfer | Increased yields, milder conditions. crdeepjournal.orgmdma.ch |

Regioselective Functionalization of Substituted Phenols

The synthesis of this compound often starts from resorcinol, a 1,3-dihydroxybenzene. A key challenge is the regioselective functionalization of one of the two hydroxyl groups. The reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects. researchgate.net Theoretical studies have shown that in acylation reactions of resorcinol, the para position to an existing substituent is generally favored. jmchemsci.comjmchemsci.com

Strategic functionalization can be achieved by employing protecting groups to temporarily block one of the hydroxyl groups, directing the reaction to the desired site. Subsequent deprotection reveals the free hydroxyl group. Another approach involves controlling reaction conditions such as temperature and the choice of base and solvent to favor mono-substitution. For instance, in the synthesis of resorcinol derivatives, reacting with chloroacetic acid in the presence of potassium hydroxide (B78521) can lead to the desired substitution. jmchemsci.com

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and enhance safety.

Application of Sustainable Solvents and Reaction Media

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. nih.gov Consequently, there is a growing interest in replacing them with more environmentally benign alternatives. researchgate.net

Water is considered a highly sustainable solvent due to its abundance, non-toxicity, and non-flammability. researchgate.netresearchgate.net Acetonitrile (B52724) is also considered a greener alternative to many chlorinated or amide solvents for certain reactions, such as the Steglich esterification. nih.govresearchgate.net Other green solvent options include bio-based solvents like ethyl lactate (B86563) and glycerol, which are biodegradable and have excellent solvency. researchgate.net Deep eutectic solvents (DESs) represent another promising class of green solvents, being generally composed of inexpensive, safe, and biodegradable components. researchgate.net

| Solvent | Key Properties | Rationale for Use |

| Water | Non-toxic, non-flammable, abundant. researchgate.netresearchgate.net | Ideal green solvent. researchgate.net |

| Acetonitrile | Less hazardous than chlorinated/amide solvents. nih.gov | Greener alternative for specific reactions. nih.govresearchgate.net |

| Bio-solvents (e.g., ethyl lactate) | Biodegradable, good solvency. researchgate.net | Sustainable and effective. researchgate.net |

| Deep Eutectic Solvents (DESs) | Inexpensive, safe, biodegradable. researchgate.net | Environmentally friendly alternative to ionic liquids. researchgate.net |

Design and Implementation of Environmentally Benign Catalytic Systems

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of phase-transfer catalysts (PTCs) is a prime example of an environmentally benign catalytic system. crdeepjournal.org PTCs can eliminate the need for harsh or expensive reagents and solvents, reduce reaction times, and increase yields. crdeepjournal.orgmdma.ch Both soluble and immobilized PTCs have been developed, with the latter offering easier separation and catalyst recycling. mdma.ch

Electrochemical Synthesis as a Sustainable Pathway

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry. rsc.org By using electricity to drive chemical reactions, it can often avoid the use of stoichiometric chemical oxidants or reductants, thereby reducing waste generation. Acetonitrile itself can serve as both a solvent and a reactant in electrochemical transformations, participating in the formation of C-C, C-N, and C-S bonds. rsc.org

The anodic oxidation of catechols, for instance, can be performed in acetonitrile-based solvent mixtures to generate reactive intermediates. rsc.org This approach offers a clean and efficient pathway for synthesizing complex molecules. The development of innovative electrocatalytic systems is expected to further expand the application of electrochemical methods in the green production of pharmaceutical intermediates and other valuable chemicals. rsc.org

Mechanistic Elucidation of Synthetic Reactions Involving this compound and Related Compounds

The synthesis of this compound and its analogs is a focal point of research due to their significance as intermediates in the development of various pharmaceutical agents. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and achieving desired product yields and purity.

Detailed Investigation of Reaction Pathways and Intermediates

The formation of hydroxyphenylacetonitriles can proceed through several pathways, often involving the generation of key reactive intermediates. One common approach involves the direct displacement of a hydroxyl group from a hydroxybenzyl alcohol using a cyanide source. This method avoids the need for intermediate halogenation or protection steps, offering a more efficient route. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), with potassium cyanide as the cyanide source and glacial acetic acid to generate hydrogen cyanide in situ. The mixture is heated to facilitate the reaction, followed by solvent removal and product extraction.

In the synthesis of related 2-(2-hydroxyphenyl)acetonitriles, a plausible mechanism involves the in situ generation of o-quinone methide (o-QM) intermediates. dicp.ac.cn The reaction is initiated by a fluoride (B91410) ion, which generates a cyanide anion. This anion then undergoes a Michael addition with the o-QM intermediate to form a subsequent intermediate, which then activates trimethylsilyl (B98337) cyanide to regenerate the cyanide anion and ultimately yield the desired product after hydrolysis. dicp.ac.cn

The following table summarizes a proposed reaction pathway for the synthesis of a 2-(2-hydroxyphenyl)acetonitrile derivative, highlighting the key intermediates.

| Step | Reactants | Intermediate | Product |

| 1 | 2-(1-Tosylalkyl)phenol, Fluoride ion | Cyanide anion, o-Quinone Methide | - |

| 2 | Cyanide anion, o-Quinone Methide | Intermediate I | - |

| 3 | Intermediate I, Trimethylsilyl cyanide | Intermediate II | - |

| 4 | Intermediate II, Water | - | 2-(2-Hydroxyphenyl)acetonitrile |

This table illustrates a plausible mechanism for a related compound, providing insight into potential intermediates in similar syntheses.

Role of Catalyst and Reagent Design in Reaction Efficiency and Selectivity

The choice of catalysts and reagents plays a pivotal role in the efficiency and selectivity of synthetic reactions leading to hydroxyphenylacetonitriles. In electrophilic aromatic substitution reactions, which are fundamental to modifying the aromatic ring, the generation of a strong electrophile is key. youtube.comyoutube.com This is often achieved using a catalyst. For instance, in the halogenation of benzene (B151609), a Lewis acid like iron(III) bromide is used to polarize the halogen molecule, making it a more potent electrophile. youtube.com

In the context of synthesizing pyridine (B92270) derivatives, a newly developed nanocatalyst, LDH@TRMS@BDSA@Cu, has shown high efficiency in one-pot multicomponent reactions. nih.gov This catalyst facilitates the reaction between various starting materials under solvent-free conditions, offering advantages such as simplicity, high stability, and recyclability. nih.gov The proposed mechanism involves the activation of aldehydes by the nanocatalyst, creating an electrophilic site for subsequent reactions. nih.gov

The following table outlines the function of different catalysts and reagents in relevant synthetic transformations.

| Reaction Type | Catalyst/Reagent | Function |

| Halogenation of Benzene | FeBr₃ (Lewis Acid) | Activates the electrophile (Br₂) |

| Friedel-Crafts Alkylation | AlCl₃ (Lewis Acid) | Generates a carbocation electrophile |

| One-pot Pyridine Synthesis | LDH@TRMS@BDSA@Cu | Activates aldehydes for nucleophilic attack |

| Vitamin D3 Synthesis | Trimethylsilyl ether (Protecting Group) | Protects hydroxyl group, easily removed |

This table provides examples of how catalyst and reagent design influence various synthetic reactions.

Derivatization and Chemical Transformations of this compound

The structural features of this compound, namely the nitrile group, the phenolic hydroxyl group, and the aromatic ring, provide multiple sites for chemical modification, making it a versatile scaffold in organic synthesis.

Reactions at the Nitrile Functionality

The nitrile group in this compound is a key functional handle for a variety of chemical transformations. One of the most common reactions is its reduction to form a primary amine. This transformation is significant as it introduces a basic nitrogen atom that can interact with biological targets.

Another important reaction of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under acidic or basic conditions. For instance, 2-(2-hydroxyphenyl)acetonitrile can be converted to the corresponding benzofuranone in the presence of hydrogen chloride. dicp.ac.cn The nitrile can also be converted to an amide through catalytic hydration. researchgate.net

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is nucleophilic and can participate in various substitution reactions. It can be acylated to form esters or alkylated to form ethers. These modifications can alter the compound's physical and chemical properties, such as solubility and electronic character. The protection of this hydroxyl group is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Aromatic Substitution Reactions on the Phenoxy Moiety

The phenoxy moiety of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. youtube.com The hydroxyl group is an activating, ortho-, para-directing group, while the (cyanomethyl)oxy group's directing effect would need to be considered. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com These reactions allow for the introduction of various substituents onto the aromatic ring, further diversifying the molecular structure for various applications. The conditions for these reactions typically involve the use of a strong acid or a Lewis acid catalyst to generate the necessary electrophile. youtube.commasterorganicchemistry.com

The following table summarizes potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Potential Products |

| Nitrile | Reduction | 2-(3-Hydroxyphenoxy)ethan-1-amine |

| Nitrile | Hydrolysis | 2-(3-Hydroxyphenoxy)acetic acid |

| Phenolic Hydroxyl | Acylation | Ester derivatives |

| Phenolic Hydroxyl | Alkylation | Ether derivatives |

| Phenoxy Moiety | Nitration | Nitro-substituted derivatives |

| Phenoxy Moiety | Halogenation | Halogen-substituted derivatives |

This table outlines the versatility of this compound as a scaffold for creating a diverse range of chemical compounds.

Computational Chemistry and Theoretical Analysis of 2 3 Hydroxyphenoxy Acetonitrile

Quantum Chemical Calculation Methodologies

The theoretical investigation of 2-(3-Hydroxyphenoxy)acetonitrile relies on a variety of quantum chemical methods to predict its molecular and electronic characteristics. These computational tools provide a framework for understanding the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecules like this compound. rsc.orgmdpi.com This method is widely used to determine the optimized molecular geometry and electronic structure. scispace.commdpi.com DFT functionals, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations help in predicting various molecular properties, including bond lengths, bond angles, and the distribution of electron density within the molecule. mdpi.comnih.gov The insights gained from DFT are crucial for understanding the molecule's reactivity and potential interactions. mdpi.comnih.gov

Ab Initio and Semi-Empirical Approaches in Conformational Studies

Alongside DFT, ab initio and semi-empirical methods offer alternative perspectives in the conformational analysis of this compound. rsc.org Ab initio methods, such as Hartree-Fock (HF), provide a foundational, from-first-principles approach to solving the electronic structure of a molecule. researchgate.netrsc.org While computationally intensive, they offer a high degree of theoretical rigor.

Semi-empirical methods, on the other hand, introduce parameters derived from experimental data to simplify calculations, making them significantly faster. rsc.org This speed allows for the exploration of larger molecular systems and dynamic processes. rsc.org Both ab initio and semi-empirical approaches are valuable tools for mapping the potential energy surface and identifying stable conformations of the molecule. researchgate.netrsc.org

Conformational Analysis and Stereochemical Considerations

The flexibility of the this compound molecule allows it to adopt various spatial arrangements, or conformations. Understanding these conformations and the factors that influence their stability is a key aspect of its theoretical analysis.

Determination of Stable Conformers and Potential Energy Surfaces

Computational chemists employ methods like potential energy surface (PES) scanning to identify the most stable conformers of this compound. ufms.brresearchgate.net By systematically rotating key dihedral angles within the molecule, researchers can map out the energy landscape and locate the minimum energy structures, which correspond to the most stable conformations. ufms.br These studies have revealed the existence of multiple stable conformers for similar molecules, often differing in the orientation of the hydroxyl and cyano groups. researchgate.netufms.br The relative energies of these conformers, calculated using methods like M06-2X/6-311++G(2d,2p), can predict their population distribution at equilibrium. ufms.br

Investigation of Intramolecular Interactions (e.g., O-H···N Hydrogen Bonding)

A significant factor influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. This occurs when the hydrogen atom of the hydroxyl group forms a weak bond with the nitrogen atom of the nitrile group within the same molecule. The presence and strength of this O-H···N interaction can stabilize certain conformations over others. chemistryguru.com.sgnih.gov The formation of such intramolecular hydrogen bonds can impact the molecule's physical properties. chemistryguru.com.sgyoutube.com Theoretical studies on analogous compounds, like 2-hydroxybenzoic acid, have shown that intramolecular hydrogen bonding can be a dominant factor in determining the preferred molecular structure. chemistryguru.com.sg

Solvent Effects on Molecular Conformation Using Continuum Models (e.g., PCM, IEF-PCM)

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of this compound. researchgate.netnih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEF-PCM), are widely used to simulate the effect of a solvent. researchgate.netnih.govmolcas.orgresearchgate.net These models treat the solvent as a continuous dielectric medium that interacts with the solute molecule. molcas.org By performing calculations with different solvent models (e.g., water, chloroform, benzene), researchers can predict how the polarity of the solvent will affect the stability of different conformers. researchgate.netnih.gov For instance, polar solvents may favor conformations with larger dipole moments, while nonpolar solvents might favor structures stabilized by intramolecular interactions. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of this compound can be elucidated through various computational descriptors. These descriptors, derived from quantum chemical calculations, offer a quantitative measure of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. This data, typically obtained through Density Functional Theory (DFT) calculations, would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Disclaimer: The data in this table is illustrative and not based on a specific published study on this compound. It represents typical values for a molecule of this type.

The distribution of the HOMO and LUMO across the molecule would reveal that the electron density of the HOMO is likely concentrated on the electron-rich hydroxyphenoxy group, particularly the oxygen atoms and the aromatic ring. Conversely, the LUMO is expected to be localized around the electron-withdrawing acetonitrile (B52724) group.

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

An MEP map of this compound would likely show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, indicating these are prime sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a likely site for nucleophilic attack.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Molecular Region | MEP Value (kcal/mol) | Predicted Reactivity |

| Hydroxyl Oxygen | -45 | Electrophilic Attack |

| Nitrile Nitrogen | -40 | Electrophilic Attack |

| Hydroxyl Hydrogen | +50 | Nucleophilic Attack |

Disclaimer: The data in this table is illustrative and not based on a specific published study on this compound. It represents plausible values for a molecule with this structure.

Building upon FMO and MEP analysis, theoretical methods can provide a more quantitative prediction of electrophilic and nucleophilic sites using reactivity indices derived from conceptual DFT. These indices, such as Fukui functions and local softness, pinpoint the specific atoms within the molecule that are most likely to participate in a reaction.

For this compound, these calculations would likely confirm that the oxygen and nitrogen atoms are the primary nucleophilic centers, while the carbon atom of the nitrile group and the aromatic carbons could act as electrophilic sites under certain conditions. These predictions are invaluable for understanding the molecule's reaction mechanisms and for designing new synthetic pathways.

Molecular Modeling and Dynamics Simulations

While electronic structure calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on reactivity. Molecular mechanics force fields are a set of empirical functions and parameters that describe the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in this compound and calculating the energy of each conformation using a suitable force field (like AMBER or CHARMM), a potential energy surface can be generated. This surface reveals the most stable, low-energy conformations of the molecule, which are the most likely to be present under experimental conditions.

Advanced Spectroscopic Characterization Techniques in 2 3 Hydroxyphenoxy Acetonitrile Research

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. wiley.comelsevier.comelsevier.com

Both IR and Raman spectroscopy can be used to identify the key functional groups in 2-(3-hydroxyphenoxy)acetonitrile.

Nitrile (C≡N) stretch: This functional group gives rise to a characteristic sharp absorption band in the IR spectrum, typically in the range of 2210-2260 cm⁻¹. fiveable.mepressbooks.pub

Hydroxyl (O-H) stretch: The O-H group of the phenol (B47542) exhibits a broad and strong absorption band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. pressbooks.pubuomustansiriyah.edu.iq

Aromatic (Ar-H) stretch: The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. pressbooks.publibretexts.org

Aromatic C=C bends: The in-plane and out-of-plane bending vibrations of the aromatic ring also produce characteristic absorptions in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), which can provide information about the substitution pattern of the benzene (B151609) ring. openstax.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2210 - 2260 fiveable.mepressbooks.pub | Medium, Sharp |

| Phenolic (O-H) | Stretch | 3200 - 3600 pressbooks.pubpressbooks.pub | Strong, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 libretexts.org | Medium to Weak |

| Ether (C-O) | Stretch | 1200 - 1300 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 uomustansiriyah.edu.iq | Medium to Weak |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization and analysis of this compound, enabling researchers to confirm its identity, determine its purity, and understand its conformational properties.

Assessment of Hydrogen Bonding Effects on Vibrational Frequencies

Hydrogen bonding plays a critical role in determining the physical and chemical properties of molecules containing hydroxyl groups, such as this compound. The presence of both a hydrogen bond donor (the hydroxyl group, -OH) and potential acceptors (the ether oxygen and the nitrile nitrogen) suggests that both intramolecular and intermolecular hydrogen bonds could exist. These interactions would significantly influence the molecule's vibrational frequencies.

Typically, the formation of a hydrogen bond (O-H···A, where A is an acceptor) leads to a characteristic shift in the O-H stretching frequency in the infrared (IR) or Raman spectrum. A strong hydrogen bond weakens the O-H bond, causing the stretching vibration to appear at a lower frequency (a redshift) and the band to become broader and more intense. In the case of this compound, one would expect to observe different O-H stretching frequencies depending on the molecular environment. For instance, in a dilute solution of a non-polar solvent, intramolecular hydrogen bonding might be favored, whereas in the solid state or in concentrated solutions, intermolecular hydrogen bonding would likely dominate.

Furthermore, the C≡N stretching frequency of the nitrile group could also be affected. If the nitrile nitrogen acts as a hydrogen bond acceptor, a slight shift in its characteristic vibrational frequency would be anticipated, typically a blueshift (shift to a higher frequency), due to the alteration of the electron density within the C≡N bond.

A systematic study, which is currently absent from the literature, would involve acquiring vibrational spectra in various states (gas, solid, and in different solvents) to identify and quantify these frequency shifts, thereby providing insight into the nature and strength of hydrogen bonding.

Investigation of Solvent-Induced Spectral Shifts and Band Broadening

The interaction of a solute with solvent molecules can cause noticeable changes in its absorption and emission spectra, a phenomenon known as solvatochromism. These solvent-induced shifts can provide valuable information about the electronic distribution of a molecule in its ground and excited states. For a polar molecule like this compound, changing the solvent polarity is expected to alter the positions and shapes of its UV-Visible absorption bands.

The direction of the spectral shift depends on the relative stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, a switch from a non-polar to a polar solvent will stabilize the excited state more, resulting in a bathochromic (red) shift of the absorption maximum. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift will occur.

Band broadening in spectra is also influenced by the solvent. In protic solvents capable of hydrogen bonding, such as water or methanol, the variety of solute-solvent microenvironments can lead to a broadening of the spectral bands compared to those recorded in aprotic solvents. A detailed investigation would involve recording the UV-Vis spectra of this compound in a range of solvents with varying polarity and hydrogen bonding capabilities. Analyzing these spectral shifts using models like the Lippert-Mataga or Kamlet-Taft equations could quantify the contributions of different intermolecular forces. However, no such solvatochromism study for this compound has been published.

Differentiation of Crystalline Forms and Molecular Packing

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can have different physical properties, including solubility and stability. Techniques like single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR are used to identify and differentiate these forms.

For this compound, different crystalline forms would arise from variations in molecular packing and hydrogen-bonding networks in the solid state. For example, molecules could arrange into chains, sheets, or more complex three-dimensional networks stabilized by O-H···N or O-H···O hydrogen bonds. Each distinct packing arrangement would produce a unique PXRD pattern. SCXRD could provide definitive atomic coordinates, bond lengths, and angles, offering a detailed view of the molecular conformation and intermolecular interactions within a specific crystal form. To date, the crystal structure of this compound has not been reported, and it is unknown whether it exhibits polymorphism.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. In positive-ion mode, one would expect to observe the protonated molecule, [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be expected due to the acidic phenolic proton.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of these ions, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of the ion. For this compound (C₈H₇NO₂), the exact mass of the neutral molecule is 149.0477. HRMS analysis would confirm this composition by detecting the corresponding ions at their precise theoretical m/z values, distinguishing it from other isobaric compounds. While this is a standard characterization technique, specific HRMS data for this compound is not documented in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For the [M+H]⁺ ion of this compound, likely fragmentation pathways would involve cleavages at the ether linkage and losses of small neutral molecules. Common fragmentation patterns for similar phenolic compounds include the loss of water (H₂O) or carbon monoxide (CO). Cleavage of the C-O ether bond could lead to characteristic fragment ions corresponding to the hydroxyphenoxy and acetonitrile (B52724) moieties.

For the [M-H]⁻ ion, fragmentation would be initiated from the phenoxide anion. The resulting pattern would be distinct from the positive-ion mode and would provide complementary structural information. Elucidating these pathways is crucial for the unambiguous identification of the compound in complex mixtures. However, specific MS/MS fragmentation studies for this compound have not been reported.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for 2 3 Hydroxyphenoxy Acetonitrile Analogs

QSAR Model Development and Validation

The development of a robust and predictive QSAR model is a systematic process that involves several critical steps: the careful selection and calculation of molecular descriptors, the construction of a mathematical model using statistical or machine learning methods, and rigorous validation to ensure its reliability and predictive power. nih.gov

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the structural and physicochemical properties of the compounds under study. For a series of 2-(3-Hydroxyphenoxy)acetonitrile analogs, these descriptors would be calculated for each molecule to correlate structural features with biological activity.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and are calculated using quantum mechanics methods, such as Density Functional Theory (DFT). jmaterenvironsci.com They provide detailed information about the electronic properties of the molecules. nih.govresearchgate.net Compared to other descriptors, quantum chemical parameters are often more precise, have clear physical significance, and can be calculated for hypothetical, not-yet-synthesized compounds. researchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule (its graph). They describe aspects such as molecular size, shape, branching, and connectivity. taylorfrancis.com

A combination of these descriptors is often used to build a comprehensive QSAR model. For a hypothetical series of this compound analogs, a range of descriptors would be calculated to capture various aspects of their structure.

Table 1: Examples of Descriptors for QSAR Analysis

| Descriptor Type | Specific Descriptor | Information Provided |

|---|---|---|

| Quantum Chemical | Heat of Formation (ΔHf) | The energy released or absorbed when the compound is formed from its constituent elements, indicating molecular stability. ijlpr.com |

| Ionization Potential (IP) | The energy required to remove an electron, relating to the molecule's ability to participate in charge-transfer interactions. jmaterenvironsci.com | |

| Log P | The logarithm of the partition coefficient between octanol and water, representing the molecule's lipophilicity. ijlpr.com | |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent, related to its interaction with the biological environment. ijlpr.com | |

| Topological | Molecular Weight (MW) | The mass of the molecule, a basic indicator of its size. ijlpr.com |

| Connectivity Indices (e.g., Chi indices) | Describe the degree of branching and connectivity of atoms within the molecule. ijlpr.com |

Validation is a crucial step to ensure that a QSAR model is robust, reliable, and has predictive power for new, untested compounds. researchgate.netresearchgate.net A model must be rigorously tested to confirm it is not over-fitted to the training data. researchgate.net This process typically involves both internal and external validation. nih.govnih.gov

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. The most common method is cross-validation. In the leave-one-out (LOO) cross-validation technique, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered an indicator of good internal predictive ability. researchgate.netnih.gov

External Validation: This is the most stringent test of a model's predictive power. researchgate.net The initial dataset is split into a training set (typically 70-80% of the compounds) used to build the model, and an external test set (20-30%) that is kept aside and not used during model development. nih.gov The developed model is then used to predict the biological activities of the compounds in the test set. The quality of these predictions is assessed using the predictive correlation coefficient (r²_pred).

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Type of Validation | Description | Acceptable Value |

|---|---|---|---|

| r² | Goodness-of-Fit | The coefficient of determination, indicating how well the model fits the training data. | > 0.6 nih.gov |

| q² (or Q²) | Internal Validation | The leave-one-out cross-validation coefficient, indicating the model's internal predictive power. | > 0.5 researchgate.netnih.gov |

| r²_pred | External Validation | The correlation coefficient for the external test set, indicating the model's true predictive ability for new data. | > 0.6 |

| Standard Error of Estimate (SEE) | Goodness-of-Fit | A measure of the deviation of the predicted values from the experimental values. | As low as possible |

While traditional statistical methods like Multiple Linear Regression (MLR) are useful, they often assume a linear relationship between descriptors and activity. nih.gov Machine learning (ML) algorithms have become powerful tools in QSAR modeling because they can capture complex, non-linear relationships. researchgate.netnih.gov The use of ML can enhance the predictive power of QSAR models. scielo.brscielo.br

Commonly used ML algorithms in QSAR include:

Artificial Neural Networks (ANN): Inspired by the structure of the human brain, ANNs are capable of modeling highly non-linear systems and are known for their strong performance in QSAR studies. researchgate.net

Support Vector Machines (SVM): SVMs are effective for both classification (active vs. inactive) and regression (predicting a continuous activity value) problems.

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

These algorithms can often produce more robust and predictive models compared to linear methods, especially when dealing with large and complex datasets. scielo.br

Three-Dimensional QSAR (3D-QSAR) Approaches

3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules. nih.gov These techniques require the 3D alignment of the series of compounds, and they analyze the interaction fields surrounding the molecules. researchgate.net This provides a visual and quantitative understanding of how steric, electrostatic, and other properties influence biological activity. nih.gov

CoMFA is a pioneering 3D-QSAR technique that correlates the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.gov The process involves placing each aligned molecule in a 3D grid and calculating the interaction energy between the molecule and a probe atom at each grid point. scielo.br

Steric Fields: Calculated using a Lennard-Jones potential, these fields represent the van der Waals interactions and describe the shape and size of the molecule.

Electrostatic Fields: Calculated using a Coulombic potential, these fields represent the electrostatic interactions and describe the charge distribution of the molecule.

The resulting energy values at thousands of grid points are used as descriptors, and their relationship with biological activity is modeled using Partial Least Squares (PLS) analysis. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic properties of this compound analogs would likely lead to an increase or decrease in activity. nih.gov

CoMSIA is an extension of CoMFA that provides a more comprehensive analysis of the molecular fields. In addition to steric and electrostatic fields, CoMSIA evaluates three other fields: nih.gov

Hydrophobic Fields: Describe the tendency of different molecular regions to have favorable or unfavorable interactions with a hydrophobic environment.

Hydrogen Bond Donor Fields: Identify regions where the molecule can act as a hydrogen bond donor.

Hydrogen Bond Acceptor Fields: Identify regions where the molecule can act as a hydrogen bond acceptor.

CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which results in smoother contour maps that can be easier to interpret than those from CoMFA. researchgate.net By including these additional fields, CoMSIA can provide a more detailed and nuanced understanding of the structure-activity relationships for this compound analogs, particularly regarding the importance of hydrophobic and hydrogen bonding interactions for receptor binding. nih.gov

Table 3: Comparison of CoMFA and CoMSIA Methodologies

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

|---|---|---|

| Primary Fields | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |

| Calculation Method | Lennard-Jones and Coulombic potentials | Gaussian-type distance dependence |

| Contour Maps | Can have sharp drop-offs at molecular surfaces | Smoother, more readily interpretable contours |

| Primary Application | Quantifying the role of molecular shape and charge distribution in biological activity. | Providing a more detailed analysis that also includes the effects of hydrophobicity and hydrogen bonding. nih.gov |

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug design for forecasting the binding mode and affinity of a small molecule ligand, such as an analog of this compound, within the active site of a target protein. nih.gov

The simulation of ligand-target binding modes is a cornerstone of structure-based drug design, providing atom-level insights into how a molecule interacts with its biological target. For analogs of this compound, this process involves computationally placing the ligand into the three-dimensional structure of a target protein's binding site.

The process begins with the preparation of both the ligand and the protein structures. Using computational software, various possible conformations of the ligand are generated. Docking algorithms then systematically sample these conformations within the defined binding pocket of the protein, calculating the binding affinity for each pose using a scoring function. researchgate.net The result is a set of predicted binding modes, ranked by their calculated binding energies, which estimate the stability of the ligand-protein complex. nanobioletters.com

For instance, in studies involving structurally related phenoxy derivatives, molecular docking simulations are performed against specific enzyme targets, such as α-amylase. nih.gov These simulations predict the most stable binding conformation and its corresponding binding energy, often expressed in kcal/mol. A more negative binding energy typically indicates a more stable and favorable interaction. nrfhh.com The primary goal is to identify the orientation that maximizes favorable intermolecular interactions, thus providing a static model of the ligand-protein complex. nih.gov

Below is a hypothetical data table illustrating the type of results generated from a molecular docking study of this compound analogs against a protein target.

| Analog | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |

| Analog A | -8.5 | 1.2 | TYR 250, HIS 410, SER 150 |

| Analog B | -7.9 | 2.5 | TYR 250, ASN 320, LEU 145 |

| Analog C | -9.2 | 0.8 | TYR 250, HIS 410, TRP 85 |

| Analog D | -7.1 | 5.1 | LEU 145, VAL 160 |

Once a probable binding mode is identified, a detailed analysis is conducted to elucidate the specific intermolecular forces that stabilize the ligand-receptor complex. These non-covalent interactions are critical for molecular recognition and binding affinity. The primary forces at play include:

Hydrogen Bonds: These are crucial interactions where a hydrogen atom is shared between two electronegative atoms (like oxygen or nitrogen). For this compound, the hydroxyl (-OH) group and the nitrogen atom of the nitrile (-CN) group are potential hydrogen bond donors and acceptors, respectively. They can form hydrogen bonds with amino acid residues in the protein's active site, such as serine, threonine, or histidine.

Pi-Stacking (π-π Interactions): This interaction occurs between aromatic rings. The hydroxyphenyl ring of the compound can engage in pi-stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This interaction contributes significantly to the binding stability.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The phenyl ring of the molecule can fit into hydrophobic pockets of the target protein, displacing water molecules and increasing the entropy of the system, which is thermodynamically favorable.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. Although individually weak, the cumulative effect of many van der Waals contacts can be substantial in ensuring a snug fit of the ligand in the binding pocket.

Rational Design Strategies for Novel this compound Derivatives

Rational design utilizes the structural and mechanistic information obtained from computational studies to guide the development of new, more potent, and selective molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. ekb.eg For derivatives of this compound, a QSAR model can be developed to predict the activity of newly designed, unsynthesized compounds.

The process involves several steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate it.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using the external test set and statistical cross-validation techniques.

The resulting QSAR model provides valuable insights into which structural features are crucial for activity. For example, a model might reveal that increasing the hydrophobicity of a particular region of the molecule or adding a hydrogen bond donor at a specific position enhances biological activity. This information allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be highly active, thereby saving time and resources. ekb.eg

| Descriptor | Coefficient | Importance | Interpretation |

| LogP (Hydrophobicity) | +0.45 | High | Increased hydrophobicity is positively correlated with activity. |

| Dipole Moment | -0.21 | Medium | A lower dipole moment is favorable for activity. |

| Hydrogen Bond Donors | +0.62 | High | The presence of H-bond donors enhances activity. |

| Molecular Weight | -0.15 | Low | Minor negative correlation with molecular size. |

Computational screening, or virtual screening, is a powerful method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening.

The process often begins with the design of a virtual library . This is a large, computationally generated collection of molecules that are synthetically accessible. nanobioletters.comnrfhh.com Starting with the this compound scaffold, a virtual library can be created by enumerating various chemical substitutions at different positions on the molecule. This can result in a library containing thousands or even millions of virtual compounds.

Once the virtual library is established, it can be screened using several computational methods:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to "dock" each compound from the virtual library into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking "hits" are selected for further investigation. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, screening can be based on the properties of known active ligands. Methods like pharmacophore modeling identify the essential chemical features required for activity, and this model is then used as a 3D query to search the virtual library for molecules that possess these features.

The most promising candidates identified through virtual screening are then prioritized for chemical synthesis and subsequent experimental testing, streamlining the drug discovery process. This approach allows for the efficient exploration of a vast chemical space to identify novel and potent derivatives of this compound. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Hydroxyphenoxy)acetonitrile, and how can reaction conditions be optimized to improve yield?

Answer:

Synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-hydroxyphenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key optimization parameters include:

- Temperature control : Maintaining 60–80°C minimizes side reactions like hydrolysis of the nitrile group.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates.

Yield improvements (up to 75–85%) are achievable via stepwise purification, such as column chromatography post-acid-base extraction .

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- Aromatic protons (6.5–7.2 ppm, multiplet) and hydroxyl proton (5.5–6.0 ppm, broad singlet) confirm the 3-hydroxyphenoxy moiety.

- The acetonitrile group appears as a singlet (~3.8 ppm for CH₂ and no proton for CN).

- IR : Stretching bands at ~2250 cm⁻¹ (C≡N), 3300–3500 cm⁻¹ (O-H), and 1250 cm⁻¹ (C-O-C ether linkage).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 163 (C₈H₇NO₂), with fragmentation patterns indicating loss of –CN (–27 amu) .

Advanced: What computational strategies (e.g., DFT, crystallography) are effective for analyzing the electronic structure and intermolecular interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The hydroxyl and nitrile groups contribute to electron-deficient regions, favoring electrophilic substitution.

- X-ray Crystallography : Use SHELX or WinGX for refinement. The compound’s planar aromatic ring and hydrogen-bonding network (O-H···N≡C) stabilize crystal packing .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends in acetonitrile/water mixtures.

Advanced: How can researchers validate potential biological interactions (e.g., enzyme inhibition) of this compound given limited direct studies?

Answer:

- In Silico Docking : Use AutoDock Vina to model binding affinity with target enzymes (e.g., cytochrome P450). The nitrile group may act as a hydrogen-bond acceptor.

- In Vitro Assays :

Data Contradictions: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ICH guidelines for stability testing).

- Advanced Analytics :

- HPLC-PDA to quantify degradation products under varying pH/temperature.

- TGA/DSC to assess thermal stability (decomposition >200°C).

- Meta-Analysis : Cross-reference data from PubChem, Reaxys, and patent literature (e.g., WO2009070173A1) to identify consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.